2-(1H-indol-3-ylmethyl)propanediamide
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Overview
Description
2-(1H-indol-3-ylmethyl)propanediamide is an organic compound belonging to the class of 3-alkylindoles. It contains an indole moiety with an alkyl chain at the 3-position. This compound is known for its diverse biological and chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-ylmethyl)propanediamide typically involves the reaction of indole derivatives with appropriate reagents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method involves the coupling of amines and carboxylic acids using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-ylmethyl)propanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and sulfonyl chlorides are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(1H-indol-3-ylmethyl)propanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research explores its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-ylmethyl)propanediamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Another indole derivative with similar structural features.
Indole-3-acetic acid: A plant hormone with an indole moiety.
Indole-3-carbinol: Known for its anticancer properties.
Uniqueness
2-(1H-indol-3-ylmethyl)propanediamide is unique due to its specific structure, which allows for diverse chemical reactions and biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
53215-63-7 |
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Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-(1H-indol-3-ylmethyl)propanediamide |
InChI |
InChI=1S/C12H13N3O2/c13-11(16)9(12(14)17)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9,15H,5H2,(H2,13,16)(H2,14,17) |
InChI Key |
GFOWQANQLXTSJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)C(=O)N |
Origin of Product |
United States |
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